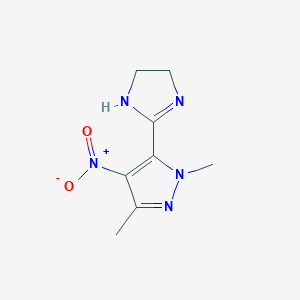
5-(4,5-Dihydro-1H-imidazol-2-yl)-1,3-dimethyl-4-nitro-1H-pyrazole
Cat. No. B8564964
Key on ui cas rn:
89239-14-5
M. Wt: 209.21 g/mol
InChI Key: YXHDKOBPOQJSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04469868
Procedure details


1,3-Dimethyl-4-nitro-5-pyrazolecarboxamide (28 g, 0.15 mol) is added to a solution of 38 g (0.2 mol) of triethyloxonium fluoroborate in 250 ml of methylenedichloride. The mixture is stirred at 20° C. for six hours and evaporated in vacuo. The residue is dissolved in 200 ml of absolute ethanol and 18 g (0.3 mol) of ethylenediamine is added. The yellow solution is stirred overnight at 20° C. and the solvent is evaporated in vacuo. The residue is stirred in 300 ml of 2N hydrochloric acid and filtered from 11.5 g (41%) of recovered starting amide. The filtrate is made basic with sodium carbonate and extracted with methylenedichloride. Evaporation of the methylenedichloride gives 9 g of 2-(1,3-dimethyl-4-nitro-5-pyrazolyl)imidazoline, mp 143°-145° C. from ethyl acetate-pet ether.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([NH2:9])=O)=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1.F[B-](F)(F)F.C([O+](CC)CC)C.[CH2:26](N)[CH2:27][NH2:28]>C(Cl)Cl>[CH3:1][N:2]1[C:6]([C:7]2[NH:28][CH2:27][CH2:26][N:9]=2)=[C:5]([N+:10]([O-:12])=[O:11])[C:4]([CH3:13])=[N:3]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C(=C1C(=O)N)[N+](=O)[O-])C
|
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred at 20° C. for six hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in 200 ml of absolute ethanol
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The yellow solution is stirred overnight at 20° C.
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated in vacuo
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The residue is stirred in 300 ml of 2N hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered from 11.5 g (41%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of recovered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with methylenedichloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the methylenedichloride
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C(=C1C=1NCCN1)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 28.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
